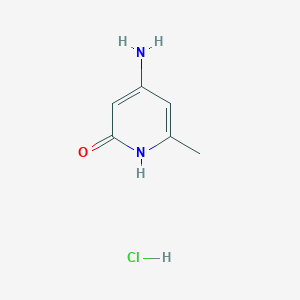

4-Amino-6-methylpyridin-2-ol hydrochloride

Description

BenchChem offers high-quality 4-Amino-6-methylpyridin-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methylpyridin-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-6-methyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-6(9)8-4;/h2-3H,1H3,(H3,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQHYYPLCRXEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-6-methylpyridin-2-ol: A Comparative Analysis of the Free Base and its Hydrochloride Salt

Introduction

In the landscape of pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and stability. The choice between a free base and a salt form, such as a hydrochloride, is a pivotal step in this process. This guide provides an in-depth technical exploration of the core physicochemical properties of 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document will delve into the causality behind experimental choices and provide a framework for the rational selection of the most suitable form for further development.

4-Amino-6-methylpyridin-2-ol is a pyridine derivative with potential applications in medicinal chemistry. The presence of a basic amino group allows for the formation of various salts, with the hydrochloride being a common choice to enhance properties such as solubility and stability. Understanding the distinct characteristics of the free base versus its hydrochloride salt is paramount for formulation design, ensuring consistent bioavailability and a stable drug product.

This guide will navigate through a comparative analysis of key attributes including solubility, thermal properties, crystallinity, hygroscopicity, and spectroscopic signatures. Furthermore, it will provide detailed experimental protocols for the characterization techniques employed, offering a practical resource for laboratory investigations.

Comparative Physicochemical Properties

The decision to develop an API as a free base or a salt is contingent on a thorough evaluation of their respective physicochemical properties. The hydrochloride salt of a basic compound like 4-Amino-6-methylpyridin-2-ol is generally expected to exhibit higher aqueous solubility and potentially improved stability compared to the free base. However, this is not a universal rule, and a comprehensive characterization is essential.

Below is a summary of the anticipated and known properties of 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt. It is important to note that while some data for the free base is available, specific experimental data for the hydrochloride salt is less prevalent in public literature, and some of the stated properties are based on general principles of salt formation.

| Property | 4-Amino-6-methylpyridin-2-ol (Free Base) | 4-Amino-6-methylpyridin-2-ol HCl (Hydrochloride Salt) | Rationale and Implications |

| Molecular Formula | C₆H₈N₂O | C₆H₉ClN₂O | The addition of HCl increases the molecular weight. |

| Molecular Weight | 124.14 g/mol | 160.60 g/mol | This difference is crucial for dosage calculations. |

| Melting Point (°C) | 265-270[1] | Expected to be different from the free base, often higher. | A sharp and high melting point is indicative of high purity and crystalline nature. Differences can be detected by DSC.[2] |

| Aqueous Solubility | Insoluble in water.[3] Soluble in strong polar organic solvents.[3] | Expected to have significantly higher aqueous solubility. | Enhanced aqueous solubility of the salt form can lead to improved bioavailability.[4] |

| pKa | Not explicitly found, but the amino group imparts basicity.[3] | The salt of a weak base and a strong acid will have an acidic pH in solution. | The pKa of the free base is critical for predicting the pH-solubility profile and for salt screening studies. |

| Hygroscopicity | Expected to be less hygroscopic than the hydrochloride salt. | Potentially hygroscopic. | Hygroscopicity affects handling, manufacturing, and storage stability. DVS is the key technique for its assessment.[5] |

| Crystallinity | Crystalline solid. | Crystalline solid. | The crystal lattice of the salt will differ from the free base, which can be confirmed by XRPD. This can impact physical properties. |

| Stability | Stable under recommended storage conditions.[6] | Generally, salts can be more stable, but can also be susceptible to disproportionation. | Stability studies under various conditions (temperature, humidity, light) are essential for both forms. |

Analytical Characterization Methodologies

A multi-technique approach is imperative for a comprehensive understanding of the solid-state properties of the free base and its hydrochloride salt.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline form of a substance. The diffraction pattern is a unique fingerprint of a specific crystalline lattice.

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount (10-50 mg) of the sample to a fine powder using an agate mortar and pestle.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

-

Instrument Setup:

-

X-ray source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan range (2θ): 2° to 40°.

-

Step size: 0.02°.

-

Scan speed: 1°/min.

-

-

Data Analysis: Compare the resulting diffractograms of the free base and the hydrochloride salt. Distinct peak positions and intensities will confirm different crystal structures.

Causality behind Experimental Choices: The 2θ range of 2° to 40° is typically sufficient to capture the most characteristic peaks for pharmaceutical compounds. A slow scan speed and small step size are chosen to ensure good resolution of the diffraction peaks.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point, decomposition temperature, and the presence of solvates.

Experimental Protocol (DSC):

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Instrument Setup:

-

Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

An empty, sealed aluminum pan is used as a reference.

-

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event in the thermogram.

Experimental Protocol (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Instrument Setup:

-

Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The TGA curve shows weight loss as a function of temperature. Significant weight loss before the melting point may indicate the presence of solvates or hydrates.

Causality behind Experimental Choices: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. A nitrogen atmosphere is used to prevent oxidative degradation of the sample.

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

DVS measures the extent and rate of water sorption and desorption by a sample at different relative humidities (RH). This is critical for understanding the physical stability of the API.

Experimental Protocol:

-

Sample Preparation: Place approximately 10 mg of the sample in the DVS sample pan.

-

Instrument Setup:

-

Equilibrate the sample at 0% RH until a stable weight is achieved.

-

Increase the RH in steps of 10% from 0% to 90%.

-

Decrease the RH in steps of 10% from 90% to 0%.

-

The temperature is maintained at 25 °C throughout the experiment.

-

-

Data Analysis: A plot of mass change versus RH is generated. A significant increase in mass indicates hygroscopicity.

Causality behind Experimental Choices: The stepwise change in RH allows for the determination of the equilibrium moisture content at each humidity level. A full sorption/desorption cycle can reveal any hysteresis, which may indicate changes in the solid form.

Spectroscopic Analysis: FTIR and NMR

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and to identify differences in bonding environments between the free base and its salt.

FTIR Spectroscopy:

-

Expected Differences: In the hydrochloride salt, the protonation of the amino group will lead to the appearance of N-H stretching bands at different wavenumbers compared to the free base. The pyridinium ring vibrations may also be affected.

NMR Spectroscopy (¹H and ¹³C):

-

Expected Differences: Protonation of the amino group and the pyridine nitrogen in the hydrochloride salt will cause significant downfield shifts of the adjacent protons and carbons in the ¹H and ¹³C NMR spectra, respectively.

Synthesis and Form Selection Rationale

The hydrochloride salt of 4-Amino-6-methylpyridin-2-ol can be synthesized by reacting the free base with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol.[7] The choice of solvent can influence the crystalline form of the resulting salt.

The decision to select the free base or the hydrochloride salt for development is a multifactorial one.

-

Choose the Hydrochloride Salt if:

-

A significant improvement in aqueous solubility and dissolution rate is observed, which is critical for oral bioavailability.

-

The salt form exhibits superior stability under accelerated storage conditions.

-

The hygroscopicity of the salt is manageable through formulation and packaging strategies.

-

-

Choose the Free Base if:

-

The free base possesses adequate solubility for the intended therapeutic dose.

-

The hydrochloride salt is highly hygroscopic or physically unstable (e.g., prone to disproportionation).

-

The free base has more desirable crystal habits and flow properties for manufacturing.

-

Conclusion

The selection of the optimal solid-state form of 4-Amino-6-methylpyridin-2-ol, whether the free base or its hydrochloride salt, is a data-driven process that requires a comprehensive understanding of their comparative physicochemical properties. This guide has outlined the key parameters for evaluation and provided a framework for the analytical methodologies required for their characterization.

While the hydrochloride salt is often pursued to enhance solubility, a thorough investigation of its stability, hygroscopicity, and crystallinity is essential. The insights gained from the described experimental workflows will enable drug development professionals to make an informed and scientifically sound decision, ultimately contributing to the development of a safe, effective, and stable pharmaceutical product. It is recommended that the protocols and principles outlined herein are applied to generate specific experimental data for 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt to facilitate a robust form selection process.

References

- Polimery, 2017, 62, nr 11-12. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units.

- PubChem. 6-Methylpyridin-2-ol.

- CDH Fine Chemical.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- Jubilant Ingrevia.

- Google Patents.

- Smolecule. Buy 4-Amino-2-hydroxy-6-methylpyridine | 33259-25-5.

- Benchchem. 4-(Aminomethyl)-6-methylpyridin-2-ol.

- 2-Amino-6-methylpyridinium 4-nitrobenzo

- CymitQuimica. CAS 18437-58-6: 4-Amino-2-methylpyridine.

- ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2.

- ResearchGate. Anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6-methylpyrimidine: A combined experimental (FTIR, FT-Raman, UV-Vis) and theoretical (DFT, MP2) approach | Request PDF.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform

- ResearchGate.

- ResearchGate. (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one.

- ChemicalBook. 4-Amino-2-picoline | 18437-58-6.

- ResearchGate.

- Sigma-Aldrich. 4-Amino-2-methylpyridine 97 18437-58-6.

- Longdom Publishing.

- Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.

- TA Instruments.

- ChemicalBook. 6-AMINO-4-METHYLPYRIDIN-2(1H)-ONE | 51564-93-3.

- Investigating the curing of amino resins with TGA-MS and TGA-FT-IR.

- ResearchGate. TGA/DTA/DTG curves of a) 2-amino-5 nitropyridine and b)...

- Benchchem. 4-Amino-5-methylpyridin-2-ol | 95306-64-2.

- MDPI. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)

- The Royal Society of Chemistry.

- Santa Cruz Biotechnology. 4-Amino-2-methylpyridine | CAS 18437-58-6 | SCBT.

- PubChem. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236.

- Enantilabs.

- ResearchGate.

Sources

- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 2. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 4. Buy 4-Amino-2-hydroxy-6-methylpyridine | 33259-25-5 [smolecule.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

Technical Guide: 4-Amino-6-methyl-1H-pyridin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 4-Amino-6-methyl-1H-pyridin-2-one hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1] Often utilized as a polar scaffold in fragment-based drug design (FBDD), this molecule presents unique challenges regarding nomenclature and database retrieval due to its distinct tautomeric states (lactam vs. lactim).[1] This document resolves these ambiguities, details the specific synonym ontology, and provides a self-validating protocol for its synthesis and salt formation.

Part 1: Chemical Identity & Nomenclature Architecture[1]

The primary challenge in working with aminopyridones is the divergence in nomenclature caused by tautomerism.[1] Databases often index the "hydroxy" (lactim) form, while the solid-state material exists predominantly as the "one" (lactam) form.[1]

Core Identifiers

| Parameter | Data |

| Primary Name | 4-Amino-6-methyl-1H-pyridin-2-one hydrochloride |

| Free Base CAS | 33259-25-5 |

| HCl Salt CAS | 2453324-49-5 |

| Molecular Formula | C₆H₈N₂O[1][2][3][4] · HCl |

| Molecular Weight | 160.60 g/mol (Salt) / 124.14 g/mol (Base) |

| SMILES (Salt) | CC1=CC(=O)NC=C1N.Cl |

Synonym Ontology

Researchers must utilize specific synonyms depending on the database or vendor algorithm being queried.[1]

Type A: Structural (Lactam - Preferred)

-

4-Amino-6-methyl-2-pyridone hydrochloride[1]

-

4-Amino-6-methyl-1,2-dihydropyridin-2-one hydrochloride[1]

-

4-Amino-6-methyl-2(1H)-pyridinone HCl[1]

Type B: Tautomeric (Lactim - Database Indexing)

-

2-Hydroxy-4-amino-6-methylpyridine hydrochloride[1]

-

6-Amino-4-methyl-2-pyridinol hydrochloride (Note: Numbering priority shifts in some legacy systems, but N1 is standard).[1]

Type C: Compositional

Part 2: The Tautomeric Challenge & Structural Logic

Understanding the tautomerism is vital for predicting reactivity.[1] In the solid state, the 2-pyridone (lactam) form is favored due to strong intermolecular hydrogen bonding (dimerization).[1] However, in solution, the equilibrium shifts based on solvent polarity.[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism that complicates nomenclature.

Caption: Tautomeric equilibrium between Lactam and Lactim forms, culminating in the stable Hydrochloride salt.

Part 3: Synthesis & Salt Formation Protocol

While the 5-methyl isomer is commonly synthesized via hydrogenation of nitro-N-oxides (as seen in Finerenone production), the 6-methyl isomer is best accessed via the amination of 4-chloro or 4-hydroxy precursors to avoid regioselectivity issues.

Experimental Workflow: Amination & Salification

Objective: Synthesis of 4-Amino-6-methyl-1H-pyridin-2-one HCl from 4-hydroxy-6-methyl-2-pyridone.

Reagents:

-

Precursor: 4-Hydroxy-6-methyl-2-pyridone (Commercial or via condensation of ethyl acetoacetate + ammonia).[1]

-

Aminating Agent: Aqueous Ammonia (28%) or Ammonium Acetate.[1]

-

Solvent: Methanol (MeOH), 1,4-Dioxane.[1]

-

Acid: 4M HCl in Dioxane.[1]

Step-by-Step Protocol:

-

Activation (Optional but Recommended):

-

Why: Direct amination of the 4-OH is difficult.[1] Convert 4-hydroxy-6-methyl-2-pyridone to 4-chloro-6-methyl-2-pyridone using POCl₃ (Phosphorus oxychloride) at 80°C for 4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane).[1] The polar starting material disappears, replaced by a less polar chloro-intermediate.[1]

-

-

Nucleophilic Substitution (Amination):

-

Dissolve the 4-chloro intermediate (1.0 eq) in EtOH or sealed tube with aqueous NH₃ (10 eq).

-

Heat to 130°C in a pressure vessel for 12–18 hours.

-

Mechanism:[1][3] SNAr (Nucleophilic Aromatic Substitution).[1] The electron-deficient pyridine ring facilitates the displacement of the chloride by ammonia.[1]

-

Workup: Concentrate in vacuo.[1] The free base (CAS 33259-25-5) will precipitate upon cooling or neutralization.[1] Recrystallize from water/ethanol.[1]

-

-

Salt Formation (The Critical Step):

-

Dissolve the purified free base (1.0 g) in minimum hot Methanol (10 mL).[1]

-

Dropwise add 4M HCl in Dioxane (1.2 eq) under vigorous stirring.

-

Observation: A white to off-white precipitate should form immediately.[1]

-

Isolation: Filter the solid under argon (hygroscopic risk).[1] Wash with cold diethyl ether to remove excess acid.[1]

-

Drying: Vacuum dry at 40°C over P₂O₅.[1]

-

Synthetic Pathway Diagram

Caption: Step-wise synthetic route from hydroxy-precursor to the final hydrochloride salt.

Part 4: Applications in Drug Discovery

The 4-amino-6-methyl-2-pyridone scaffold is a "privileged structure" in kinase inhibition and epigenetic modulation.[1]

-

Hydrogen Bond Donor/Acceptor: The lactam motif (NH-C=O) mimics the hydrogen bonding pattern of DNA base pairs, making it an excellent fragment for binding to the hinge region of kinases (e.g., ATP-binding pockets).[1]

-

Solubility: The Hydrochloride salt is specifically engineered to improve the aqueous solubility of the fragment during in vitro screening (SPR, NMR binding assays), where the free base might aggregate.[1]

-

Bioisosterism: It serves as a bioisostere for cytosine and isosteric with 4-aminopyrimidines.[1]

References

-

PubChem. (2025).[1][8] 4-Amino-1,2-dihydropyridin-2-one Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

IUCr Journals. (n.d.). Crystal structure and tautomerism of 6-methyl-2-pyridone. International Union of Crystallography.[1] Retrieved October 26, 2023, from [Link][1]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. CAS 95306-64-2: 4-Amino-5-methyl-2(1H)-pyridinone [cymitquimica.com]

- 3. :: 4-Amino-5-methyl-2(1H)-pyridinone | CAS No.95306-64-2 | SVAK Lifesciences :: [svaklifesciences.com]

- 4. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. 2453324-49-5|4-Amino-6-methylpyridin-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. Manufacturer supply good quality 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride 1450662-30-2 with stock [whsysbio.net]

- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-1,2-dihydropyridin-2-one | C5H6N2O | CID 573530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 4-Amino-6-methylpyridin-2-ol in Medicinal Chemistry

Topic: Medicinal chemistry applications of 4-Amino-6-methylpyridin-2-ol HCl Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

From Tautomeric Scaffolds to Kinase-Targeted Heterocycles[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Amino-6-methylpyridin-2-ol HCl (CAS: 24196-16-5) represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. Its utility stems from two intrinsic properties: dynamic tautomerism , which allows it to mimic peptide bonds or act as a bifunctional hydrogen-bonding motif, and orthogonal reactivity , enabling the regioselective construction of fused bicyclic systems such as 1,8-naphthyridines .[2]

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this core, specifically focusing on its role as a precursor for kinase inhibitors and iNOS modulators.[2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

Structural Identity

The compound exists in a pH- and solvent-dependent equilibrium between the 2-pyridinol (aromatic) and 2-pyridone (lactam) forms.[1][3] In the solid state and polar solvents, the 2-pyridone tautomer predominates, presenting a donor-acceptor (D-A) hydrogen bonding motif essential for molecular recognition.

| Property | Value / Description |

| CAS Number | 24196-16-5 (HCl salt); 33259-25-5 (Free base) |

| Molecular Formula | C₆H₈N₂O[1][3] · HCl |

| Molecular Weight | 160.60 g/mol (HCl salt) |

| pKa (Calculated) | ~6.5 (Amino group), ~11.0 (Amide/OH) |

| H-Bond Donors | 2 (Amino NH₂, Lactam NH) |

| H-Bond Acceptors | 2 (Carbonyl O, Pyridine N) |

Tautomeric Equilibrium & Reactivity

The tautomeric state dictates the synthetic strategy. Electrophiles prefer the nitrogen (N1) or the oxygen (O-alkylation) depending on conditions, while the C3 and C5 positions are nucleophilic.[1][3]

Figure 1: Tautomeric equilibrium and site-specific reactivity of the 4-amino-6-methylpyridin-2-ol core.[1][3]

Synthetic Utility: Building Fused Heterocycles[1]

The primary application of this scaffold is the synthesis of 1,8-naphthyridines , a class of compounds exhibiting potent antibacterial, antitumor, and anti-inflammatory activities.[2]

The Friedländer-Type Annulation

The 4-amino group and the adjacent C3 position (often activated via formylation) serve as the "head" and "tail" for condensation with 1,3-dicarbonyls or ketones.

Mechanism:

-

Formylation: Introduction of an aldehyde at C3 (using Vilsmeier-Haack conditions).

-

Condensation: Reaction with a ketone (e.g., acetone, acetophenone) in the presence of base.[2]

-

Cyclization: Dehydration to form the fused pyridine ring.

Chlorination & Activation

To utilize the scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the 2-hydroxy group is converted to a chloride.[1]

Protocol: Synthesis of 2-Chloro-4-amino-6-methylpyridine This protocol activates the scaffold for subsequent nucleophilic aromatic substitution (SNAr).[1]

-

Reagents: 4-Amino-6-methylpyridin-2-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq), Benzyltriethylammonium chloride (TEBAC, cat.).[1]

-

Procedure:

-

Step 1: Charge a round-bottom flask with the starting pyridinol.[1]

-

Step 2: Slowly add POCl₃ under inert atmosphere (Ar/N₂). Caution: Exothermic.[1]

-

Step 3: Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1][4][3]

-

Step 4: Cool to room temperature. Remove excess POCl₃ under reduced pressure.[1]

-

Step 5: Pour residue onto crushed ice/water mixture. Neutralize carefully with NH₄OH to pH ~8.

-

Step 6: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.[1][2]

-

-

Validation: Product should show a characteristic mass shift (M-OH + Cl) and loss of the carbonyl signal in ¹³C NMR.

Medicinal Chemistry Applications

Case Study: CDK4/6 Inhibitor Design

Cyclin-dependent kinases (CDKs) are major targets in oncology.[1][3][5][6][7] The 2-aminopyridine motif is a bioisostere of the pyrimidine core found in drugs like Palbociclib .

-

Hinge Binding: The 2-pyridone form presents a donor-acceptor-donor (D-A-D) motif (if the amino group is involved) or a D-A motif that complements the ATP-binding hinge region of the kinase.[1]

-

Selectivity: The 6-methyl group provides a steric handle that can induce selectivity by clashing with non-target kinases that have smaller gatekeeper residues.[1]

Case Study: iNOS Inhibition

Inducible Nitric Oxide Synthase (iNOS) inhibitors often feature a 2-amino-4-methylpyridine core.[1][8][4][3] The 6-methyl substituent (from our scaffold) has been shown to improve potency and selectivity over nNOS (neuronal) and eNOS (endothelial) isoforms by filling a hydrophobic pocket unique to the inducible isoform.[1][3]

Figure 2: Structure-Activity Relationship (SAR) decision tree for kinase and enzyme targeting.[1][3]

Experimental Workflow: 1,8-Naphthyridine Synthesis

A self-validating protocol for converting the scaffold into a fused bicyclic system.

Objective: Synthesis of 2-substituted-1,8-naphthyridines via Friedländer condensation.

-

Pre-requisite Step (Vilsmeier Formylation):

-

React 4-amino-6-methylpyridin-2-ol with POCl₃/DMF to yield 2-chloro-4-amino-6-methylpyridine-3-carbaldehyde .[1]

-

Note: The chlorination and formylation often occur in one pot under Vilsmeier conditions.

-

-

Condensation Protocol:

-

Reactants: 3-Formyl-pyridin-2-amine derivative (1.0 eq) + Ketone (e.g., Acetone, 1.2 eq).[1]

-

Conditions: Reflux for 8 hours.

-

Workup: Cool to precipitate the product. Filter and wash with cold ethanol.

-

-

Quality Control (QC):

References

-

BenchChem. "4-(Aminomethyl)-6-methylpyridin-2-ol Synthesis and Applications."[1] BenchChem Technical Library. Link

-

National Institutes of Health (NIH). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase."[1] PubMed Central.[1] Link

-

Organic Chemistry Portal. "Friedländer Synthesis." Organic Chemistry Portal. Link

-

Master Organic Chemistry. "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." Master Organic Chemistry. Link

-

Royal Society of Chemistry. "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions."[1] RSC Advances. Link

Sources

- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9376465B2 - Cyclin based inhibitors of CDK2 and CDK4 - Google Patents [patents.google.com]

- 6. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Aminomethyl)-6-methylpyridin-2-ol [benchchem.com]

4-Amino-6-methylpyridin-2-ol hydrochloride safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-Amino-6-methylpyridin-2-ol hydrochloride

Section 1: Compound Identification and Scientific Context

4-Amino-6-methylpyridin-2-ol hydrochloride is a substituted aminopyridine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science, often utilized in the synthesis of complex molecular scaffolds for drug discovery and functional materials development.[1][2] The presence of the amino group and the hydroxyl group on the pyridine ring creates a unique electronic and structural profile, making it a valuable intermediate. The hydrochloride salt form generally enhances solubility in aqueous and polar protic solvents, which can be advantageous for certain reaction conditions but also increases its bioavailability and potential for systemic exposure.

Table 1: Chemical Identity

| Identifier | Value | Source |

| Chemical Name | 4-Amino-6-methylpyridin-2-ol hydrochloride | - |

| CAS Number | 2453324-49-5 | [3][4] |

| Molecular Formula | C₆H₉ClN₂O | [3] |

| Molecular Weight | 160.60 g/mol | [3] |

| Structure |  | - |

| Known Synonyms | None widely reported | - |

(Note: A representative structure is shown, as is standard practice.)

Section 2: Hazard Identification and Proactive Risk Assessment

The primary directive for handling any novel or poorly documented chemical is to treat it with the highest degree of caution. Based on data from analogous compounds such as 2-amino-4-methylpyridine and 2-amino-6-methylpyridine, a comprehensive hazard profile can be anticipated.[5][6][7]

Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Anticipated Statement | Rationale from Analogous Compounds |

| Acute Toxicity, Oral | Category 2 or 3 | H300/H301: Fatal or Toxic if swallowed | Aminopyridines are known for high oral toxicity.[5][7][8] |

| Acute Toxicity, Dermal | Category 2 or 3 | H310/H311: Fatal or Toxic in contact with skin | Significant dermal toxicity is documented for related compounds.[5][6][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | This is a common classification for aminopyridines.[6][10][11] |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact with the dust or solution is likely to cause significant irritation.[6][10][11] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract.[5][6][11] |

Expert Analysis of Toxicological Profile

The toxicity of aminopyridines is well-documented. The unsubstituted aminopyridine moiety, in particular, can exhibit neurotoxic effects.[12] The hydrochloride salt's water solubility can facilitate rapid absorption through skin, mucous membranes, or ingestion. Therefore, the principal risk associated with this compound is acute toxicity upon accidental exposure. The primary causality for stringent handling protocols is to prevent any direct contact or inhalation, thereby mitigating the risk of systemic poisoning.

Risk Assessment Workflow

A self-validating safety protocol begins with a logical risk assessment. The workflow below illustrates the essential steps researchers must take before beginning experimental work.

Caption: Logical flow for a pre-experiment risk assessment.

Section 3: Precautionary & Emergency Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and clear emergency procedures is mandatory.

Engineering Controls and Work Environment

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[9][13] This is non-negotiable and serves as the primary barrier against inhalation of airborne dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors.[6][13]

-

Proximity to Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the workstation.[14] Their functionality must be verified weekly.

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the compound's high anticipated toxicity.

Table 2: Mandatory Personal Protective Equipment

| Protection Type | Specification | Rationale & Citation |

| Hand Protection | Nitrile or Neoprene Gloves (minimum 8 mil thickness) | Latex gloves are not suitable for handling many pyridine derivatives.[13] Double-gloving is recommended when handling the pure solid. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust and splashes.[13] |

| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a non-absorbent material is required to protect skin and clothing. |

| Respiratory | NIOSH-approved Respirator with P100 filters | Required when handling larger quantities or when dust generation is unavoidable, even within a fume hood.[5] |

First Aid Measures: A Protocol for Immediate Response

In case of any exposure, speed is critical. The attending physician must be provided with the name of the chemical.[5][14]

-

If Inhaled: Immediately move the individual to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[6][14]

-

In Case of Skin Contact: Do not delay. Immediately remove all contaminated clothing and shoes.[6] Flush the affected skin area with copious amounts of soap and water for at least 15-20 minutes. Seek immediate medical attention.[5][6]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do.[6] An ophthalmologist must be consulted immediately.[5]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or physician.[9]

Section 4: Handling, Storage, and Disposal

Safe Handling Workflow

Adherence to a strict, methodical workflow minimizes the potential for accidental exposure.

Caption: Standard Operating Procedure workflow for safe handling.

Key Handling Practices:

-

Avoid Dust Formation: This compound is a solid, and fine dust can be easily inhaled or spread. Handle it carefully to avoid creating airborne particles.[14][15]

-

Grounding: When transferring larger quantities, use grounded equipment to prevent static discharge, which could ignite dust.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands, face, and any exposed skin thoroughly after handling the material, even if gloves were worn.[5][9]

-

Contaminated Clothing: Contaminated clothing should be removed immediately and washed separately before reuse.[6]

Storage and Incompatibilities

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] The storage area should be secure and accessible only to authorized personnel.[5][6]

-

Hygroscopicity: As a salt, this compound is likely hygroscopic. Protect from atmospheric moisture.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[14][16]

Disposal Protocol

-

Waste Classification: This material must be treated as acutely hazardous waste.

-

Disposal Method: All waste containing this compound, including empty containers and contaminated lab supplies, must be disposed of through a licensed professional waste disposal service.[15] Do not dispose of it in standard laboratory trash or down the drain.

Section 5: Anticipated Physical & Chemical Properties

Table 3: Physical and Chemical Properties of a Structurally Related Compound (2-Amino-6-methylpyridine)

| Property | Value | Source |

| Appearance | Yellow Solid (Anticipated) | [6] |

| Melting Point/Range | 40 - 45 °C / 104 - 113 °F | [6] |

| Boiling Point/Range | 208 - 209 °C / 406.4 - 408.2 °F | [6] |

| Flash Point | 103 °C / 217.4 °F | [6] |

| Solubility | Water soluble (Anticipated for HCl salt) | [6] |

(Note: Data is for the related free base 2-Amino-6-methylpyridine (CAS 1824-81-3) and is provided for estimation purposes only. The properties of the hydrochloride salt will differ, particularly melting point and solubility.)

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).

-

Di Martino, R. M. C., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. [Link]

- Fisher Scientific. Safety Data Sheet for 2-Amino-4-methylpyridine (Re-issue).

-

PubChem. 4-Methylpyrimidin-2-ol hydrochloride | C5H6N2O | CID 407091. [Link]

Sources

- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 3. 2453324-49-5|4-Amino-6-methylpyridin-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. eMolecules 4-Amino-6-methylpyridin-2-ol hydrochloride | 2453324-49-5 | | Fisher Scientific [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 4-Methylpyrimidin-2-ol hydrochloride | C5H6N2O | CID 407091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Technical Guide: Tautomerism and Protonation Dynamics of 4-amino-6-methylpyridin-2-ol

[1][2]

Executive Summary

In drug development, the precise protonation state and tautomeric form of a pharmacophore dictate binding affinity, solubility, and membrane permeability. 4-amino-6-methylpyridin-2-ol presents a complex case of triadic tautomerism (lactam-lactim and amino-imino) coupled with pH-dependent ionization.[1][2]

In acidic media, this molecule does not merely "protonate"; it undergoes a structural reorganization where the lactam (keto) form, dominant in neutral solution, converts to an aromatic O-protonated cation .[2] This guide details the thermodynamic drivers, mechanistic pathways, and validation protocols for this transformation.

Part 1: Structural Dynamics & Thermodynamics

The Neutral State: Lactam Dominance

Before acidification, the molecule exists in an equilibrium governed by solvent polarity.[2] Despite the IUPAC name implying a hydroxyl group ("-ol"), the 2-pyridone (lactam) tautomer is thermodynamically favored in the solid state and polar solvents (water, methanol, DMSO).[2]

-

Lactam Form (A): The hydrogen resides on the ring nitrogen (N1).[2] The C2 position features a carbonyl (C=O).[2]

-

Lactim Form (B): The hydrogen resides on the oxygen (O2).[2] The ring is fully aromatic.[2]

-

Amino-Imino Equilibrium: The exocyclic nitrogen at C4 overwhelmingly prefers the amino (-NH₂) form over the imino (=NH) form due to the high energy cost of disrupting the cyclic conjugation.[2]

Thermodynamic Reality:

In aqueous media, the Lactam-Amino form is favored by

The Methyl and Amino Effects[2]

-

4-Amino Group (+M Effect): A strong mesomeric donor.[1][2] It pushes electron density into the ring, specifically enriching positions C3 and C5, and significantly increasing the basicity of the carbonyl oxygen and the ring nitrogen.[2]

-

6-Methyl Group (+I Effect): A weak inductive donor.[1][2] It stabilizes the developing positive charge on the ring, slightly increasing the pKa of the conjugate acid compared to the non-methylated analog.[2]

Part 2: The Acidic Environment (Mechanism)

When the pH drops below the molecule's pKa (estimated range 3.0 – 4.0 ), the system undergoes protonation.[2] Identifying the site of protonation is critical for docking studies and salt selection.[2]

The Protonation Site Paradox

There are three potential basic sites:

-

Exocyclic Amino Nitrogen (N4): Typically basic (aniline-like), but its lone pair is delocalized into the ring.[2]

-

Ring Nitrogen (N1): In the lactam form, this N is already protonated (NH).[2]

The Mechanism: Contrary to simple aliphatic amines, protonation occurs at the Carbonyl Oxygen (O2) .[2]

Why?

-

Aromatization: Protonating the oxygen transforms the non-aromatic lactam ring into a fully aromatic 2-hydroxy-4-aminopyridinium cation .[1][2]

-

Resonance Stabilization: The positive charge is not localized on the oxygen.[2] It is delocalized across the ring nitrogen (N1) and the exocyclic amino nitrogen (N4).[2] The 4-amino group acts as an "electron pump," stabilizing the cation through a vinylogous amidine resonance structures.[2]

Visualization of the Pathway

The following diagram illustrates the transition from the neutral lactam to the aromatic cation.[2]

Figure 1: Mechanistic pathway of protonation showing the restoration of aromaticity and resonance stabilization by the 4-amino group.[2]

Part 3: Analytical Methodologies & Data

To validate the tautomeric state and pKa experimentally, a multi-modal approach is required.

Quantitative Data Summary

The following values are derived from structural analogs (4-aminopyridine and 2-pyridone) and adjusted for the specific electronic environment of the 4-amino-6-methyl derivative.

| Parameter | Value (Approx.) | Note |

| pKa (Neutral/Cation) | 3.2 – 3.8 | Higher than parent 2-pyridone (0.[1][2]8) due to 4-NH₂ donation.[1][2] |

| UV | 295 nm | Characteristic of 2-pyridone chromophore.[1][2] |

| UV | 275 nm | Hypsochromic shift often observed upon aromatization. |

| C=O Bond Length | 1.24 Å (Neutral) | Double bond character.[2] |

| C-O Bond Length | 1.32 Å (Cation) | Single bond character (indicates O-protonation).[1][2] |

Experimental Protocol: Determination of pKa and Tautomer

Objective: Confirm O-protonation and determine the precise pKa.

Phase 1: UV-Vis Spectrophotometric Titration[1][2]

-

Preparation: Dissolve 4-amino-6-methylpyridin-2-ol in water to a concentration of

M. -

Titration: Prepare a series of buffers ranging from pH 1.0 to pH 7.0 (0.5 unit increments).

-

Measurement: Record UV spectra (200–400 nm) for each pH point.

-

Analysis: Observe the isosbestic points.[2] A clean isosbestic point indicates a two-state equilibrium (Neutral

Cation).[1][2]

Phase 2: NMR Validation (The "Gold Standard")[2]

-

Solvent: Use DMSO-

for neutral form and D₂O/TFA for acidic form.[1][2] - C NMR Tracking: Monitor the C2 (carbonyl) and C4 (amino-bearing) carbons.

-

N NMR (Optional): If labeled material is available, the Ring N shift is definitive. A shift of >50 ppm typically accompanies the Lactam

Part 4: Implications for Drug Design[2]

Understanding this tautomerism is vital for:

-

Binding Affinity: Most kinase active sites prefer the Lactam form (hydrogen bond acceptor at C=O, donor at N-H).[2] However, if the binding pocket is highly acidic (e.g., near aspartic acid residues), the Cationic form may be the active species.

-

Solubility: The O-protonated cation is highly soluble in water.[1][2] Formulation as a mesylate or hydrochloride salt (utilizing the O-protonation) can drastically improve bioavailability compared to the neutral free base.[2]

-

Salt Stability: Salts formed with weak acids might be unstable due to the relatively low pKa (~3.5).[2] Strong acids (HCl, H₂SO₄, Methanesulfonic acid) are required to ensure the proton remains on the oxygen in the solid state.

Decision Workflow for Formulators

Figure 2: Decision tree for formulation based on pH-dependent tautomeric states.

References

-

Katritzky, A. R., et al. (1991).[2] Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.[2] Link

- Foundational text on the lactam-lactim equilibrium preference in pyridones.

-

PubChem. 4-Amino-2-pyridone (Compound Summary). National Library of Medicine.[2] Link[2]

-

Sielc Technologies. UV-Vis Spectrum of Pyridone Derivatives in Acidic Media.Link[2]

- Provides spectral data supporting pH-dependent shifts in amino-pyridone analogs.

-

Anderson, K. M., et al. (2005).[2] 4-Aminopyridinium salts: protonation and hydrogen bonding.[1][2] Acta Crystallographica Section E. Link[2]

- Crystallographic evidence of proton

Sources

- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. studylib.net [studylib.net]

Pyridine derivatives for potassium channel blocker synthesis

As a Senior Application Scientist in medicinal chemistry and electrophysiology, I have spent years optimizing the synthesis and validation of ion channel modulators. The development of pyridine derivatives—specifically 4-aminopyridine (4-AP) analogs—as voltage-gated potassium (Kv) channel blockers represents a critical frontier in neuropharmacology.

In demyelinating conditions such as Multiple Sclerosis (MS), the myelin sheath deteriorates, exposing juxtaparanodal Kv1.1 and Kv1.2 channels. This exposure leads to excessive potassium efflux, short-circuiting the action potential[1]. While 4-AP is clinically approved to restore conduction, its narrow therapeutic index and off-target effects necessitate the engineering of advanced derivatives[2].

This whitepaper provides an in-depth, self-validating framework for the design, synthesis, and electrophysiological validation of next-generation pyridine-based Kv channel blockers.

I. Mechanistic Grounding: The Pyridine Pharmacophore

To engineer better blockers, we must first understand the causality of the molecule-target interaction. The efficacy of 4-AP relies heavily on its basic endocyclic nitrogen. At physiological pH, the pyridine ring is protonated. It is this cationic species that enters the intracellular vestibule of the Kv channel during its open state, physically occluding the pore and preventing K+ efflux[1],[3].

Modifying the 3-position of the 4-aminopyridine scaffold alters the electronic distribution, pKa, and lipophilicity (logD) of the molecule. These physicochemical shifts dictate both the Blood-Brain Barrier (BBB) permeability and the binding affinity within the channel pore[4].

Mechanism of Kv1 channel blockade by pyridine derivatives in demyelinated axons.

II. Structure-Activity Relationship (SAR) Dynamics

When optimizing the pyridine scaffold, we cannot look at binding affinity in a vacuum. A successful central nervous system (CNS) drug requires a delicate balance of basicity (for target engagement) and lipophilicity (for BBB penetration).

Recent1[1] demonstrate that the addition of a methyl group at the 3-position (3Me4AP) significantly increases potency compared to the parent 4-AP molecule. Conversely, adding bulkier or highly electron-withdrawing groups (like -CF3) drastically reduces basicity, rendering the molecule predominantly neutral at physiological pH and severely crippling its blocking capacity[3].

Table 1: Quantitative SAR of 3-Substituted 4-Aminopyridines

| Compound | Substituent (R) | IC50 (µM) at +10 to +50 mV | pKa | logD |

| 4-AP | -H | 200 – 350 | 9.1 | 0.26 |

| 3Me4AP | -CH3 | 37 – 50 | 9.7 | -0.10 |

| 3F4AP | -F | 160 – 304 | 7.6 | 0.40 |

| 3MeO4AP | -OCH3 | 310 – 992 | 8.8 | 0.30 |

| 3CF34AP | -CF3 | 690 – 1150 | 5.9 | 1.80 |

Data synthesized from comparative patch-clamp and TEVC recordings[1],[4],[3].

III. Advanced Synthetic Methodologies

Direct electrophilic substitution on the electron-deficient 4-aminopyridine ring is notoriously unselective and low-yielding. To ensure a self-validating and highly regioselective synthesis, we employ a Pd(0)/Cu(I) co-mediated Stille cross-coupling strategy[5].

Causality of the Catalyst Choice: Stille couplings with highly coordinating heterocycles often suffer from sluggish kinetics and catalyst poisoning. The addition of Cu(I) is not arbitrary; it acts as a scavenger for the free stannyl byproducts and facilitates the transmetalation step, driving the reaction forward under mild conditions[4].

Regioselective synthesis of 3-substituted 4-aminopyridines via Pd/Cu cross-coupling.

Step-by-Step Protocol: Synthesis of 3-Substituted 4-AP

-

Halogen-Metal Exchange: Dissolve 3-iodo-4-aminopyridine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere. Cool to -40 °C. Dropwise, add t-Butylmagnesium chloride (2.4 equiv). Self-Validation: The excess Grignard reagent ensures complete deprotonation of the free amino group before attacking the iodine, preventing unwanted side reactions.

-

Stannylation: Add tributyltin chloride (Bu3SnCl, 1.2 equiv) to the chilled mixture. Allow it to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify via silica gel chromatography to isolate the 3-(tributylstannyl)pyridin-4-amine precursor.

-

Cross-Coupling: In a sealed tube, combine the stannyl precursor (1.0 equiv), the desired alkyl/aryl halide (e.g., methyl iodide, 1.5 equiv), Pd2(dba)3 (0.05 equiv), P(o-tolyl)3 (0.1 equiv), and CuI (0.1 equiv) in anhydrous DMF. Heat to 80 °C for 12 hours.

-

Purification & Verification: Filter the mixture through Celite. Purify the crude product using preparative HPLC. Self-Validation: Confirm the regiochemistry and purity (>98%) via 1H-NMR and LC-MS before proceeding to biological assays.

IV. Electrophysiological Validation (TEVC)

A synthesized molecule is only as good as its biological validation. To confirm the Kv channel blocking efficacy of our pyridine derivatives, we utilize Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes[6].

Causality of the Model:Xenopus oocytes are chosen because they are large, robust, and lack endogenous background currents of the specific mammalian Kv1 subtypes, providing an exceptionally clean signal-to-noise ratio for drug testing[3].

Self-validating TEVC electrophysiology workflow for Kv channel blocker assessment.

Step-by-Step Protocol: TEVC Assay

-

cRNA Preparation and Injection: Transcribe Kv1.1/1.2 genes into cRNA. Microinject 40-50 nL of cRNA (approx. 0.5-1 ng) into defolliculated Xenopus oocytes.

-

Incubation: Incubate the injected oocytes in ND96 medium at 18 °C for 24–48 hours to allow for robust channel expression and trafficking to the membrane.

-

Setup and Baseline: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Hold the membrane potential at -80 mV. Self-Validation: Holding at -80 mV ensures all channels are in the closed/resting state. Apply depolarizing pulses (e.g., up to +50 mV) to establish a stable baseline maximal current (

)[6]. -

Drug Perfusion: Perfuse the recording chamber with ND96 solution containing increasing concentrations of the synthesized pyridine derivative (1 µM to 10,000 µM). Wait 2-3 minutes per concentration to reach steady-state block.

-

Data Analysis: Calculate the relative current (

) for each concentration. Fit the data to the Hill equation to determine the IC50 value[6],[3]. Because 4-AP derivatives are open-channel blockers, ensure that IC50 values are reported alongside the specific depolarizing voltage used (e.g., +30 mV).

V. References

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers Scientific Reports (via NIH)

-

Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS ACS Chemical Neuroscience

-

4-Aminopyridine Wikipedia

-

Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blockers: A Comparative Guide Benchchem

Sources

Architecting Bioactivity: The Technical Guide to 4-Amino-6-methylpyridin-2-ol HCl

Executive Summary 4-Amino-6-methylpyridin-2-ol HCl (CAS 2453324-49-5 for the HCl salt; Free base CAS 33259-25-5) is a bifunctional heterocyclic building block critical to modern drug discovery. Structurally, it offers a distinct "donor-acceptor-donor" hydrogen bonding motif, making it an ideal scaffold for kinase inhibitors (e.g., FGFR4, iNOS) and a key intermediate in the synthesis of mineralocorticoid receptor antagonists like Finerenone. This guide dissects its tautomeric behavior, regioselective alkylation strategies, and synthetic utility.[1]

Structural Dynamics & Tautomerism

Understanding the reactivity of this molecule requires mastering its tautomeric equilibrium. While systematically named as a "pyridin-2-ol" (lactim), the compound exists predominantly as 4-amino-6-methyl-2(1H)-pyridone (lactam) in the solid state and in polar solvents (DMSO, Methanol, Water).

The Lactam-Lactim Duality

The 2-pyridone core is an amide isostere. The 4-amino substituent acts as a strong electron-donating group (EDG), significantly increasing electron density at the C3 and C5 positions, making the ring susceptible to electrophilic attack (e.g., halogenation).

-

Free Base: Exists as the 2-pyridone.

-

HCl Salt: The hydrochloride form improves shelf-stability by preventing oxidation of the electron-rich amine and enhancing aqueous solubility. Neutralization is required in situ for most nucleophilic applications.

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form in polar media, dictating N-alkylation preference.

Synthesis & Manufacturing Routes

Industrial preparation typically avoids the low-yielding hydrolysis of pyridine derivatives. The two dominant routes utilize cyclization strategies.

Route A: The "Pyrone to Pyridone" Conversion (Green Chemistry)

This route is preferred for its atom economy and avoidance of harsh chlorinating agents.

-

Precursor: 4-Hydroxy-6-methyl-2-pyrone (Triacetic acid lactone).

-

Reagent: Aqueous Ammonia or Ammonium Acetate.

-

Conditions: Reflux or Microwave irradiation (120°C).

-

Mechanism: Nucleophilic attack of ammonia on the pyrone lactone, ring opening, and re-closure to the lactam (pyridone).

-

Yield: Typically >85%.

Route B: Guareschi-Thorpe Condensation

Classic heterocycle synthesis suitable for diverse analog generation.

-

Reactants: Ethyl acetoacetate + Cyanoacetamide.

-

Catalyst: Base (KOH or Piperidine).

-

Intermediate: 3-Cyano-4-methyl-6-hydroxy-2-pyridone.

-

Decarboxylation: Acid hydrolysis removes the cyano group to yield the target.

Reactivity & Regioselective Functionalization

The core utility of this building block lies in its ambident nucleophilicity .[2] The nitrogen of the ring (N1) and the oxygen of the carbonyl (O2) compete for electrophiles.

N-Alkylation vs. O-Alkylation

Controlling this selectivity is the primary challenge in using this scaffold.[1][2]

| Parameter | N-Alkylation (Target: Pyridone) | O-Alkylation (Target: Alkoxypyridine) |

| Preferred Base | Alkali Carbonates (K₂CO₃, Cs₂CO₃) or Hydrides (NaH) | Silver Salts (Ag₂CO₃, Ag₂O) |

| Solvent System | Polar Aprotic (DMF, DMSO) | Non-polar / Aprotic (Benzene, Toluene, Et₂O) |

| Mechanism | Thermodynamic Control (Stable Amide) | Kinetic Control / Ag+ coordination to N |

| Hard/Soft Theory | N is softer; reacts with soft electrophiles | O is harder; reacts with hard electrophiles |

The 4-Amino Group

The exocyclic amine at position 4 is nucleophilic but less reactive than primary aliphatic amines due to resonance delocalization into the ring.

-

Acylation: Requires activated esters or anhydrides (e.g., Ac₂O, HATU couplings).

-

Sandmeyer Reaction: The 4-NH₂ can be converted to 4-Cl or 4-Br via diazotization (NaNO₂/HCl), providing a handle for Suzuki/Buchwald couplings.

Experimental Protocol: Regioselective N-Alkylation

Objective: Synthesize an N-alkylated derivative (e.g., N-benzyl-4-amino-6-methyl-2-pyridone) while suppressing O-alkylation.

Reagents:

-

4-Amino-6-methylpyridin-2-ol HCl (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq) - Excess needed to neutralize HCl salt and deprotonate.

-

DMF (Dimethylformamide) - Anhydrous.

Step-by-Step Workflow:

-

Salt Neutralization: Charge a round-bottom flask with 4-Amino-6-methylpyridin-2-ol HCl and anhydrous DMF (0.2 M concentration). Add K₂CO₃. Stir at Room Temperature (RT) for 30 minutes. Observation: Gas evolution (CO₂) may occur.

-

Alkylation: Cool the suspension to 0°C. Add Benzyl Bromide dropwise via syringe to prevent exotherms.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via LC-MS (Target M+H).

-

Work-up: Pour the reaction mixture into ice-water (5x volume). The N-alkylated product typically precipitates.

-

If solid:[][4] Filter and wash with water.

-

If oil: Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄.

-

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM:MeOH gradient).

Validation:

-

1H NMR: N-alkylation shows a shift in the ring protons and the benzylic CH₂ signal appearing around δ 5.1–5.3 ppm. O-alkylation typically shows the benzylic CH₂ further downfield (δ 5.4–5.6 ppm) and retains aromaticity characteristics distinct from the pyridone.

Figure 2: Synthetic decision tree for functionalizing the 4-amino-6-methyl-2-pyridone core.

Medicinal Chemistry Applications

This building block is not merely a linker; it is a pharmacophore.

-

Kinase Inhibition (FGFR4 / iNOS): The 2-pyridone motif functions as an acceptor-donor (C=O...N-H) system that mimics the hydrogen bonding of nucleobases. This allows it to bind into the ATP-binding pocket of kinases, specifically targeting the hinge region.

-

Finerenone Synthesis: The 4-amino-6-methyl-2-pyridone skeleton is a structural impurity and fragment related to the synthesis of Finerenone (Kerendia), a non-steroidal mineralocorticoid receptor antagonist used for chronic kidney disease.

-

Peptidomimetics: The rigid planarity of the ring allows it to replace amide bonds in peptide backbones, improving metabolic stability against proteases.

Physicochemical Properties[4][6][7][8][9][10]

| Property | Value | Note |

| Molecular Weight | 124.14 (Free Base) / 160.60 (HCl) | |

| Appearance | Off-white to pale yellow solid | Hygroscopic as HCl salt |

| Solubility | Water (High for HCl), DMSO, Methanol | Poor in DCM/Hexanes |

| pKa (Calculated) | ~0.7 (O-protonation), ~3.5 (N-protonation of amine) | Weakly basic |

| Melting Point | >250°C (Decomposes) | High lattice energy due to H-bonding |

References

-

Synthesis via Pyrone Conversion: Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[2] Organic Letters.[5]

-

Regioselectivity (N vs O Alkylation): Wang, N., et al. (2024).[1][6] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones.[1] The Journal of Organic Chemistry.[1]

-

Medicinal Chemistry (FGFR4 Inhibitors): Li, Y., et al. (2022).[7] 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[7]

-

Application in Finerenone Impurities: BOC Sciences. (2024).[6][8][9] 4-Amino-5-Methylpyridin-2-ol CAS 95306-64-2 Data Sheet. (Note: Isomeric reference for context on pyridone impurities in MRAs).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.

Sources

- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 4. CAS 95306-64-2: 4-Amino-5-methyl-2(1H)-pyridinone [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. idk.org.rs [idk.org.rs]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-Amino-6-methylpyridin-2-ol hydrochloride from 4-hydroxy-6-methyl-2-pyrone

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Amino-6-methylpyridin-2-ol hydrochloride (also known as 4-amino-6-methyl-2-pyridone hydrochloride) starting from the commercially available 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone, TAL).

While direct ammonolysis of TAL is possible under harsh conditions, it often yields mixtures of 2,4-dihydroxypyridine derivatives. This guide focuses on the Activated Intermediate Route via 4-chloro-6-methyl-2-pyrone. This pathway ensures regiospecific amination at the C4 position and high purity suitable for pharmaceutical intermediate standards (e.g., kinase inhibitor development).

Retrosynthetic Logic & Strategy

The transformation requires two distinct chemical operations:

-

Ring Transformation: Converting the pyrone (lactone) core to a pyridone (lactam) core using a nitrogen source.

-

Functional Group Interconversion: Replacing the C4-hydroxyl group with a primary amino group.

The "Activation" Strategy

Direct displacement of the C4-hydroxyl group on the pyrone ring by ammonia is sluggish and prone to side reactions (ring opening without re-closure). To circumvent this, we employ an activation strategy:

-

Step 1 (Activation): Convert the C4-hydroxyl to a C4-chloro leaving group using Phosphorus Oxychloride (

). -

Step 2 (Amination/Cyclization): React the activated 4-chloro-2-pyrone with aqueous ammonia. This single step effects both the ring oxygen

nitrogen swap and the nucleophilic aromatic substitution (

Pathway Visualization

Caption: Figure 1: Synthetic pathway utilizing the chlorination-activation strategy to ensure regiospecific amino-substitution.

Safety & HSE Critical Control Points

| Hazard Category | Critical Control Point (CCP) | Mitigation Strategy |

| Chemical Reactivity | Ensure all glassware is oven-dried. Use a scrubbing system (NaOH trap) for HCl off-gassing. Quench reactions into ice-water slowly. | |

| Exotherm Control | Ammonolysis: The reaction of the chloro-pyrone with ammonia is exothermic. | Add the intermediate to the ammonia solution slowly at low temperature ( |

| Toxicology | Pyridine Derivatives: Many aminopyridines are skin irritants and potential sensitizers. | Wear full PPE (nitrile gloves, lab coat, safety goggles). Handle all solids in a fume hood. |

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-methyl-2-pyrone

Objective: Activate the C4 position for nucleophilic attack.

-

Reagents:

-

4-Hydroxy-6-methyl-2-pyrone (TAL): 12.6 g (100 mmol)

-

Phosphorus Oxychloride (

): 30 mL (Excess) -

Solvent: None (Neat) or Toluene (50 mL) for safer thermal control.

-

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a

drying tube (or -

Addition: Charge the flask with TAL (12.6 g). Carefully add

(30 mL) at room temperature.-

Note: If using Toluene, suspend TAL in Toluene first, then add

.

-

-

Reaction: Heat the mixture to reflux (

C) for 2–3 hours. The suspension will dissolve, turning into a dark orange/brown solution. -

Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane). The starting material (

) should disappear, and a less polar spot ( -

Workup (Quench):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. Caution: Violent reaction.

-

Allow the ice to melt. The product may precipitate as a solid.[1]

-

-

Isolation:

-

Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Wash combined organics with saturated

(to remove phosphoric acid) and brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Yield: Expect ~11–13 g (75–90%) of a beige/tan solid.

-

Checkpoint: This intermediate is stable and can be stored.

-

Step 2: Amination to 4-Amino-6-methylpyridin-2-ol HCl

Objective: Simultaneous ring substitution and amination.

-

Reagents:

-

4-Chloro-6-methyl-2-pyrone (from Step 1): 7.2 g (50 mmol)

-

Ammonium Hydroxide (28-30%

aq): 50 mL -

Hydrochloric Acid (6M): For acidification.

-

Procedure:

-

Setup: Use a pressure tube or a sealed autoclave (recommended for scale-up). For smaller scales, a reflux condenser is sufficient if ammonia loss is managed.

-

Addition: Suspend the 4-chloro-6-methyl-2-pyrone (7.2 g) in Ammonium Hydroxide (50 mL).

-

Reaction: Seal the vessel and heat to 80–90°C for 4–6 hours.

-

Workup:

-

Cool the reaction vessel to room temperature. Open carefully in a fume hood.

-

Concentrate the solution under reduced pressure to remove excess ammonia (volume reduction to ~20 mL).

-

-

Salt Formation:

-

Cool the concentrate to

C. -

Add 6M HCl dropwise until pH reaches ~1–2.

-

Add Ethanol (20 mL) to facilitate crystallization.

-

-

Filtration: A white to off-white precipitate will form.[5] Filter the solid and wash with cold ethanol/ether (1:1).

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Analytical Validation

| Parameter | Specification | Expected Result |

| Appearance | Visual Inspection | White to off-white crystalline powder. |

| Melting Point | Capillary Method | >250°C (Decomposes). |

| MS (ESI+) | Mass Spectrometry | |

| 1H NMR | DMSO- |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure

is not hydrolyzed before use. If the reaction turns black/tarry, reduce the reflux temperature or use Toluene as a co-solvent. -

Product is Oily in Step 2: This indicates incomplete salt formation. Evaporate to dryness, redissolve in minimum hot ethanol, and add conc. HCl/Ether to force precipitation.

-

"Glutaconimide" Impurity: If the product has two OH groups (2,4-dihydroxy), the ammonia concentration was too low or temperature too high without sufficient pressure. Ensure 28-30% ammonia is used.

Process Workflow Diagram

Caption: Figure 2: Operational workflow for the two-step synthesis protocol.

References

-

Microwave-Assisted Amination: Title: Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation.[3] Source: Hamdi, M. et al. Molecules2004 , 9, 602-608. URL:[Link][7]

-

Functionalization of Pyrone Scaffolds: Title: 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions.[8] Source:Beilstein Journal of Organic Chemistry2014 , 10, 1166–1171. URL:[Link]

-

General Pyridine Synthesis (Grounding): Title: Pyridines: From Lab to Production. Source:Elsevier / ScicenceDirect Topics (General Overview of Pyridine Synthesis via Ammonolysis). URL:[Link]

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of 4-hydroxy-6-methyl-2-pyrone and 6-substituted 4-hydroxycoumarins with αβ-unsaturated acyl chlorides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Convenient Replacement of the Hydroxy by an Amino Group in 4 Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyrone Biomonitored Synthesis [scielo.org.mx]

- 7. rsc.org [rsc.org]

- 8. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]

Application Note: Nucleophilic Substitution on 4-Amino-6-methylpyridin-2-ol

This Application Note and Protocol guide details the nucleophilic substitution strategies for 4-Amino-6-methylpyridin-2-ol (also known as 4-amino-6-methyl-2-pyridone).

The molecule features a "push-pull" electronic system: the electron-rich amino group at C4 deactivates the ring toward nucleophilic attack, while the pyridone/pyridinol tautomer at C2 offers a site for activation. Therefore, direct nucleophilic substitution is kinetically difficult without prior activation. This protocol focuses on the industry-standard Activation-Displacement Strategy : converting the hydroxyl group to a leaving group (chloride), followed by Nucleophilic Aromatic Substitution (

Abstract

4-Amino-6-methylpyridin-2-ol is a versatile heterocyclic scaffold used in the synthesis of kinase inhibitors and mimetics. While the C4-amino group is nucleophilic, the C2-position (carbonyl/hydroxyl) is the primary electrophilic site for ring functionalization. This guide outlines the protocol for converting the C2-hydroxyl to a C2-chloride using phosphorus oxychloride (

Strategic Analysis & Reactivity Profile

Tautomerism and Activation

The substrate exists in equilibrium between the 2-pyridone (lactam) and 2-pyridinol (lactim) forms. For nucleophilic substitution at C2, the oxygen must be converted into a leaving group.

-

The Challenge: The C4-amino group (

) is a strong resonance donor. This increases electron density in the pyridine ring, making it less electrophilic and resistant to nucleophilic attack compared to simple halopyridines. -

The Solution:

-

Activation: Use

to convert the C2-OH to C2-Cl.[1] The reaction proceeds via a chlorophosphate intermediate.[2][3] -

Substitution: The resulting 2-chloro-4-amino-6-methylpyridine intermediate retains the deactivating amino group. Therefore, subsequent

reactions require elevated temperatures (

-

Mechanistic Pathway

The process involves two distinct mechanistic stages:

-

Deoxychlorination: Conversion of the pyridone to chloropyridine.

- : Nucleophilic attack at C2, stabilized by the ring nitrogen.

Figure 1: Strategic workflow for functionalizing the C2 position.

Experimental Protocols

Protocol A: Activation (Synthesis of 2-Chloro-4-amino-6-methylpyridine)

Objective: Convert the C2-hydroxyl group to a chloride leaving group. Note: The C4-amino group does not require protection if the workup is carefully controlled to hydrolyze any transient phosphoramidates.

Materials:

-

Substrate: 4-Amino-6-methylpyridin-2-ol (1.0 equiv)

-

Reagent: Phosphorus oxychloride (

) (5.0 – 10.0 equiv) -

Base (Optional):

-Diethylaniline (catalytic) or none. -

Solvent: Neat (preferred) or Toluene.

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), place 4-Amino-6-methylpyridin-2-ol (e.g., 5.0 g). -

Addition: Carefully add

(25 mL) to the solid. The reaction is exothermic; add slowly.-

Caution:

is corrosive and reacts violently with water. Perform in a fume hood.

-

-

Reaction: Heat the mixture to reflux (105–110 °C) . The suspension will gradually dissolve to form a dark solution.

-

Monitoring: Reflux for 3–5 hours . Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (low

) should disappear, replaced by a higher -

Workup (Critical):

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Pour the thick residue slowly onto crushed ice (approx. 200 g) with vigorous stirring.

-

Neutralization: The solution will be strongly acidic. Slowly add conc. aqueous ammonia (

) or 50% NaOH solution until the pH reaches 8–9 . This step liberates the free amine from its HCl salt.

-

-

Isolation: A precipitate usually forms. Filter the solid.[4] If no precipitate forms, extract with Ethyl Acetate (

mL). -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH) if necessary.

-

Yield Expectation: 60–80%.[5]

-

Product Identity: 2-Chloro-6-methylpyridin-4-amine.

-

Protocol B: Nucleophilic Substitution ( )

Objective: Displace the C2-chloride with a nucleophile (e.g., Benzylamine, Methoxide).

Materials:

-

Substrate: 2-Chloro-4-amino-6-methylpyridine (1.0 equiv)

-

Nucleophile: Primary amine (2.0 equiv) or Alkoxide (1.5 equiv).

-

Base:

or -

Solvent: DMSO, DMF, or NMP (anhydrous).

Step-by-Step Procedure:

-

Setup: In a pressure vial or round-bottom flask, dissolve the Chloro-intermediate (1.0 mmol) in DMSO (3 mL).

-

Reagents: Add the Nucleophile (e.g., Benzylamine, 2.0 mmol) and Base (

, 2.0 mmol). -

Reaction: Heat the mixture to 120–140 °C .

-

Why High Heat? The electron-donating 4-amino group deactivates the ring. Standard 80 °C conditions may be insufficient.

-

-

Time: Stir for 12–24 hours. Monitor by LC-MS or TLC.

-

Workup:

-

Cool to room temperature.